N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, synthetic chemistry, and material science. This compound features a unique structure that combines an indane moiety with a benzenesulfonamide group, making it an interesting subject for research and development.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-23-14-7-8-16(24-2)17(11-14)25(21,22)19-12-18(20)10-9-13-5-3-4-6-15(13)18/h3-8,11,19-20H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLPZDYNGUCAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-indanone and 2,5-dimethoxybenzenesulfonyl chloride.
Formation of Indanol: 1-indanone is reduced to 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone using a suitable reducing agent like sodium borohydride.
Sulfonamide Formation: The indanol derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indanol moiety can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-(1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Synthetic Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response.
Pathways: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)morpholine-4-carboximidamide
- 1-ethyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carboxamide
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide stands out due to its unique combination of an indane moiety and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates an indene moiety and a sulfonamide group, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Indene Moiety | Contributes to the compound's pharmacological properties. |
| Hydroxy Group | Enhances solubility and biological interaction. |
| Dimethoxybenzene Sulfonamide | Provides potential for enzyme inhibition. |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems. Additionally, the indene structure may facilitate interactions with neurotransmitter receptors, potentially influencing neurochemical pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegeneration.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds with similar structures. For instance:
- A study on N-(4-(m-tolyl)phenylsulfonyl)-N'-(1-hydroxy-2,3-dihydro-1H-indene) showed significant inhibition of carbonic anhydrase activity, suggesting that modifications in the indene structure can enhance pharmacological efficacy .
| Study Reference | Compound Tested | Biological Activity Observed |
|---|---|---|
| N-(4-(m-tolyl)phenylsulfonyl)-N'-(1-hydroxy-2,3-dihydro-1H-indene) | Inhibition of carbonic anhydrase | |
| N-(4-(piperidin-1-ylsulfonyl)benzamide) | Antimicrobial activity against E. coli |
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
- Formation of Indene Derivative : Starting from an appropriate precursor through cyclization.
- Hydroxylation Reaction : Introduction of the hydroxy group using reagents such as hydrogen peroxide.
- Sulfonamide Formation : Reaction with sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
These synthetic routes are crucial for producing the compound with high yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
